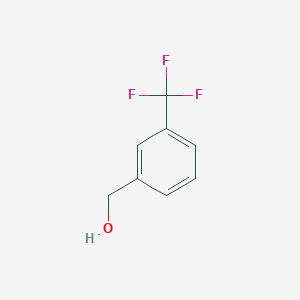

3-(Trifluoromethyl)benzyl alcohol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEHKCUWIODEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188455 | |

| Record name | 3-(Trifluoromethyl)benzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-75-7 | |

| Record name | 3-(Trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzylic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)benzylic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trifluoromethyl)benzylic alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Trifluorobenzyl alcohol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT8MU69YY3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(Trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzyl alcohol, identified by CAS number 349-75-7, is a fluorinated aromatic alcohol that serves as a critical intermediate in organic synthesis. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl (-CF3) group at the meta position of the benzene ring, make it a valuable building block in the development of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules. This guide provides a comprehensive overview of the core physicochemical properties of this compound, details generalized experimental protocols for their determination, and presents a logical workflow for such characterization.

Core Physicochemical Properties

The essential physicochemical characteristics of this compound are summarized in the table below. This data is crucial for predicting its behavior in chemical reactions, formulation processes, and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇F₃O | |

| Molecular Weight | 176.14 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Boiling Point | 68 °C @ 2 mmHg79-80 °C @ 3 mmHg214.4 °C @ 760 mmHg | |

| Density | 1.290 - 1.295 g/mL at 25 °C | |

| Flash Point | 84 °C (183.2 °F) | |

| Refractive Index | ~1.460 at 20 °C | |

| pKa (Predicted) | 14.17 ± 0.10 | |

| logP (Computed) | 2.2 | |

| Solubility | Soluble in water. | |

| CAS Number | 349-75-7 |

Experimental Protocols

The determination of the physicochemical properties listed above requires standardized experimental procedures. Below are detailed methodologies for key experiments, representing common laboratory practice for characterizing liquid organic compounds.

Boiling Point Determination (Micro Method)

The boiling point is a fundamental physical property indicating the temperature at which a liquid's vapor pressure equals the external pressure.

-

Principle: A small sample of the liquid is heated in a tube along with an inverted capillary. As the liquid heats, trapped air expands and exits the capillary. At the boiling point, the vapor pressure of the liquid is sufficient to cause a rapid and continuous stream of bubbles. The temperature at which the liquid re-enters the capillary upon cooling is recorded as the boiling point.

-

Apparatus: Thiele tube or oil bath, thermometer, small test tube (e.g., 6 x 50 mm), and a sealed-end capillary tube.

-

Procedure:

-

A few drops of this compound are placed into the small test tube.

-

The capillary tube is placed inside the test tube with its open end down.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube or oil bath.

-

The bath is heated gently, and the temperature is monitored.

-

When a continuous stream of bubbles emerges from the capillary, heating is stopped.

-

The temperature is recorded at the precise moment the bubbling ceases and the liquid begins to enter the capillary tube. This is the boiling point.

-

Density Determination

Density, the mass per unit volume, is a key indicator of purity and composition.

-

Principle: The density of a liquid is determined by accurately measuring the mass of a known volume of the substance using a calibrated volumetric flask or pycnometer.

-

Apparatus: Analytical balance, volumetric flask (e.g., 10 mL or 25 mL) or a pycnometer, and a constant temperature bath.

-

Procedure:

-

An empty, clean, and dry volumetric flask or pycnometer is accurately weighed on an analytical balance.

-

The flask is filled to its calibration mark with this compound. Care is taken to avoid air bubbles.

-

The filled flask is reweighed to determine the mass of the liquid.

-

The density is calculated by dividing the net mass of the liquid by the calibrated volume of the flask (Density = Mass / Volume).

-

The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.

-

Refractive Index Measurement

The refractive index measures how light propagates through a substance and is highly sensitive to purity.

-

Principle: An Abbe refractometer is used to measure the critical angle at which light is refracted or totally internally reflected at the interface between a prism of known high refractive index and the sample liquid. This angle is directly converted to the refractive index of the sample.

-

Apparatus: Abbe refractometer, constant temperature water circulator, and a monochromatic light source (typically a sodium lamp, 589 nm).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

A few drops of this compound are placed on the clean, dry surface of the lower prism.

-

The prisms are closed and the instrument's light source is positioned.

-

The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

The temperature is controlled and recorded, as the refractive index varies with temperature.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) quantifies the acidity of a substance. For an alcohol, it measures the tendency to deprotonate the hydroxyl group.

-

Principle: A solution of the compound is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.

-

Apparatus: pH meter with a combination electrode, burette, magnetic stirrer, and a titration vessel.

-

Procedure:

-

The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).

-

A precise volume of a dilute solution of this compound is prepared in a suitable solvent (e.g., a water-cosolvent mixture if needed to ensure solubility). A constant ionic strength is maintained using an inert salt like KCl.

-

The solution is placed in the titration vessel with the pH electrode immersed and is stirred continuously.

-

A standardized solution of 0.1 M NaOH is added in small, precise increments from the burette.

-

The pH is recorded after each addition, allowing the reading to stabilize.

-

The titration continues until the pH has passed the equivalence point.

-

The pKa is determined from the inflection point of the resulting pH versus volume curve.

-

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a liquid chemical substance like this compound.

Caption: Workflow for Physicochemical Property Determination.

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(Trifluoromethyl)benzyl alcohol

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(Trifluoromethyl)benzyl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document presents quantitative spectral data in a structured format, details the experimental protocols for data acquisition, and includes visualizations of the molecular structure and analytical workflow.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environment within the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃) on a 500 MHz spectrometer.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.61 | s | 1H | Ar-H |

| 7.54 | d, J=7.6 Hz | 1H | Ar-H |

| 7.50 | d, J=7.6 Hz | 1H | Ar-H |

| 7.45 | t, J=7.6 Hz | 1H | Ar-H |

| 4.78 | s | 2H | CH₂ |

| 1.85 | s | 1H | OH |

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon framework of this compound. The chemical shifts are indicative of the electronic environment of each carbon atom. The spectrum was recorded in deuterated chloroform (CDCl₃).

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | C-OH |

| 131.1 (q, J=32.5 Hz) | C-CF₃ |

| 130.6 | Ar-CH |

| 129.2 | Ar-CH |

| 124.2 (q, J=3.8 Hz) | Ar-CH |

| 123.9 (q, J=3.8 Hz) | Ar-CH |

| 124.2 (q, J=272.5 Hz) | CF₃ |

| 64.5 | CH₂ |

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

-

The sample is vortexed to ensure homogeneity.

2. NMR Spectrometer and Setup:

-

A Bruker Avance-III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe is used.[1]

-

The probe is tuned and matched to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The magnetic field is shimmed on the sample to achieve optimal resolution and lineshape, typically by monitoring the deuterium lock signal.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse (zg30) sequence is used.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans.

-

Temperature: 298 K.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A proton-decoupled single-pulse (zgpg30) sequence is used to provide a spectrum with singlets for all carbon signals.

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, depending on the sample concentration.

-

Temperature: 298 K.

5. Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed.

-

Phase correction is applied to both ¹H and ¹³C spectra to obtain a pure absorption spectrum.

-

Baseline correction is performed to ensure a flat baseline.

-

The ¹H spectrum is referenced to the TMS signal at 0.00 ppm.

-

The ¹³C spectrum is referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

Integration of the signals in the ¹H spectrum is performed to determine the relative number of protons.

-

Peak picking is carried out to identify the chemical shifts of all signals in both spectra.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and the general workflow for NMR analysis.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-(Trifluoromethyl)benzyl Alcohol

For researchers, scientists, and professionals engaged in drug development and analytical chemistry, understanding the mass spectrometric behavior of complex molecules is paramount. This in-depth technical guide provides a comprehensive analysis of the fragmentation pattern of 3-(Trifluoromethyl)benzyl alcohol, a compound of interest in various chemical and pharmaceutical applications. This document outlines the key fragment ions observed, proposes a detailed fragmentation pathway, and presents a representative experimental protocol for its analysis.

Executive Summary

This compound (C₈H₇F₃O), with a molecular weight of approximately 176.14 g/mol , undergoes characteristic fragmentation upon electron ionization mass spectrometry (EI-MS). The resulting mass spectrum is distinguished by a series of specific fragment ions that provide a unique fingerprint for its identification. This guide summarizes the quantitative data from its mass spectrum, details a standard gas chromatography-mass spectrometry (GC-MS) protocol for its analysis, and visualizes the proposed fragmentation pathway to facilitate a deeper understanding of its behavior in the mass spectrometer.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions are crucial for unambiguous identification. The table below summarizes the major observed ions and their relative abundances.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 176 | [C₈H₇F₃O]⁺• (Molecular Ion) | 36.8 |

| 157 | [C₈H₆F₂O]⁺ | 100.0 (Base Peak) |

| 129 | [C₇H₆F₂]⁺ | 20.3 |

| 109 | [C₇H₆F]⁺ | 32.2 |

| 107 | [C₇H₄OF]⁺ | 44.8 |

| 79 | [C₆H₅]⁺• | 41.2 |

| 77 | [C₆H₄]⁺ | 22.9 |

Proposed Fragmentation Pathway

The fragmentation of this compound in an electron ionization source is a complex process involving several competing pathways. The initial event is the removal of an electron to form the molecular ion (m/z 176). Subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

The formation of the base peak at m/z 157 is proposed to occur through the loss of a fluorine radical followed by the loss of a hydrogen molecule, or a concerted loss of HF and a hydrogen radical from the molecular ion. The significant peak at m/z 109 likely arises from the loss of a CF₃ radical from the molecular ion, a common fragmentation for trifluoromethyl-substituted aromatic compounds. The ion at m/z 107 can be attributed to the loss of a CHF₂ radical. The presence of the tropylium ion is not a dominant feature, but the phenyl cation at m/z 77 and the benzyne radical cation at m/z 79 are observed, indicating fragmentation of the aromatic ring system.

FT-IR spectrum analysis of 3-(Trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 3-(Trifluoromethyl)benzyl alcohol

Introduction

This compound (C₈H₇F₃O) is a significant fluorinated organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its molecular structure, featuring a benzyl alcohol core with a trifluoromethyl substituent on the aromatic ring, imparts unique chemical properties that are critical for its application in drug development. Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups within a molecule by measuring its absorption of infrared radiation.[1][3] This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, a comprehensive experimental protocol for acquiring the spectrum, and a workflow for its analysis, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Key Functional Groups

The FT-IR spectrum of this compound is determined by the vibrational modes of its constituent functional groups. The primary groups that produce characteristic absorption bands are:

-

Hydroxyl (-OH) group: Responsible for a prominent, broad absorption band.

-

Aromatic ring (C=C and C-H bonds): Produces several characteristic peaks.

-

Aliphatic C-H bonds (in -CH₂OH): Exhibit stretching and bending vibrations.

-

Carbon-Oxygen (C-O) single bond: A strong absorption in the fingerprint region.

-

Trifluoromethyl (CF₃) group: Shows very strong and characteristic C-F stretching absorptions.

FT-IR Spectral Data and Peak Assignments

The following table summarizes the predicted characteristic absorption bands for this compound. These predictions are based on established infrared correlation charts and data from analogous compounds.[4][5]

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |

| 3550 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2950 - 2850 | C-H Stretch | Methylene (-CH₂) | Medium |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| 1350 - 1120 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |

| 1260 - 1050 | C-O Stretch | Primary Alcohol | Strong |

| 900 - 680 | C-H Out-of-Plane Bend | Aromatic Ring (m-subst.) | Strong |

Interpretation Notes:

-

The O-H stretching band is typically broad due to intermolecular hydrogen bonding.[6]

-

The C-F stretching vibrations of the CF₃ group are known to be extremely intense and can sometimes obscure other peaks in that region.

-

The aromatic C-H out-of-plane bending bands in the fingerprint region can provide information about the substitution pattern on the benzene ring.[4]

Experimental Protocol: FT-IR Analysis via ATR

Attenuated Total Reflectance (ATR) is a modern and highly effective sampling technique for acquiring FT-IR spectra of liquid samples due to its minimal sample preparation requirements.[3][7]

1. Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a single-reflection diamond ATR crystal).

2. Sample Preparation:

-

Ensure the ATR crystal surface is impeccably clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

This compound is a liquid, so no further preparation is needed.[8]

3. Data Acquisition:

-

Background Spectrum: Before analyzing the sample, acquire a background spectrum of the clean, empty ATR crystal. This measurement accounts for atmospheric (CO₂, H₂O) and instrumental interferences and is automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[7]

-

Analysis: Initiate the spectral acquisition. Typical parameters include:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.[3]

-

4. Data Processing and Cleaning:

-

After acquisition, the instrument software will perform a background subtraction.

-

The resulting spectrum should be carefully inspected for anomalies.

-

Thoroughly clean the ATR crystal with a solvent-moistened wipe after the analysis to prevent cross-contamination.[8]

Workflow and Data Analysis Visualization

The logical flow from sample handling to final data interpretation is crucial for systematic analysis.

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. The analysis of its spectrum allows for the rapid and reliable identification of its key functional groups, including the hydroxyl, aromatic, and trifluoromethyl moieties. The predicted spectral data and the detailed experimental protocol provided in this guide serve as a comprehensive resource for researchers and scientists, facilitating quality control, reaction monitoring, and structural elucidation in the development of novel chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. eng.uc.edu [eng.uc.edu]

A Technical Guide to the Solubility of 3-(Trluoromethyl)benzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining and modeling the solubility of 3-(trifluoromethyl)benzyl alcohol in common organic solvents. Due to the scarcity of publicly available quantitative solubility data for this compound, this document focuses on outlining robust experimental protocols, data presentation standards, and the application of thermodynamic models for solubility correlation. The information presented herein is intended to equip researchers and professionals in drug development and chemical sciences with the necessary framework to systematically investigate and utilize the solubility characteristics of this compound.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability. Understanding its solubility in a range of organic solvents is critical for process development, formulation design, purification, and reaction optimization. This guide details the necessary steps to experimentally determine and mathematically model the solubility of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general solubility behavior and for the application of thermodynamic models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇F₃O | [PubChem CID: 67681] |

| Molecular Weight | 176.14 g/mol | [PubChem CID: 67681] |

| Appearance | Colorless to pale yellow liquid | [Thermo Fisher Scientific] |

| CAS Number | 349-75-7 | [PubChem CID: 67681] |

| IUPAC Name | [3-(Trifluoromethyl)phenyl]methanol | [PubChem CID: 67681] |

Quantitative Solubility Data

Table 2: Exemplar Table for Presentation of Quantitative Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mole fraction, x) | Solubility ( g/100 mL) |

| Methanol | 25 | Experimental Data | Experimental Data |

| 35 | Experimental Data | Experimental Data | |

| 45 | Experimental Data | Experimental Data | |

| Ethanol | 25 | Experimental Data | Experimental Data |

| 35 | Experimental Data | Experimental Data | |

| 45 | Experimental Data | Experimental Data | |

| Isopropanol | 25 | Experimental Data | Experimental Data |

| 35 | Experimental Data | Experimental Data | |

| 45 | Experimental Data | Experimental Data | |

| Ethyl Acetate | 25 | Experimental Data | Experimental Data |

| 35 | Experimental Data | Experimental Data | |

| 45 | Experimental Data | Experimental Data | |

| Toluene | 25 | Experimental Data | Experimental Data |

| 35 | Experimental Data | Experimental Data | |

| 45 | Experimental Data | Experimental Data | |

| Acetone | 25 | Experimental Data | Experimental Data |

| 35 | Experimental Data | Experimental Data | |

| 45 | Experimental Data | Experimental Data |

Experimental Protocols for Solubility Determination

The following sections detail generalized yet comprehensive protocols for the experimental determination of the solubility of this compound.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a solvent.

4.1.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC system)

4.1.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method (see Section 4.2).

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Isothermal Shake-Flask Experimental Workflow

Analytical Quantification Methods

4.2.1. Gravimetric Analysis

This is a simple and direct method but is generally less precise for moderately soluble compounds.

-

A known volume of the saturated filtrate is carefully transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).

-

The container with the dried residue is weighed, and the mass of the dissolved solute is determined by difference.

-

Solubility is expressed as mass of solute per volume or mass of solvent.

4.2.2. UV-Vis Spectrophotometry

This method is suitable if this compound exhibits significant UV absorbance at a wavelength where the solvent does not interfere.

-

Wavelength Selection: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample from the solubility experiment.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample and subsequently calculate the solubility.

4.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for quantification, especially in complex mixtures or when the solute has a low UV absorbance.

-

Method Development: Develop a suitable HPLC method (e.g., reversed-phase) with an appropriate column, mobile phase, and detector (e.g., UV detector set at an appropriate wavelength) to achieve good separation and a sharp peak for this compound.

-

Calibration: Inject a series of standard solutions of known concentrations to establish a calibration curve of peak area versus concentration.

-

Sample Injection: Inject the diluted, filtered sample from the solubility experiment.

-

Quantification: Determine the concentration from the peak area using the calibration curve and calculate the solubility.

Thermodynamic Modeling of Solubility

Once experimental solubility data at different temperatures are obtained, thermodynamic models can be used to correlate the data, which is useful for interpolation and understanding the dissolution process.

The Modified Apelblat Equation

The modified Apelblat equation is a semi-empirical model that is widely used to correlate solubility with temperature. It is given by:

ln(x) = A + B/T + C ln(T)

where:

-

x is the mole fraction solubility of the solute.

-

T is the absolute temperature in Kelvin.

-

A, B, and C are the model parameters obtained by fitting the equation to the experimental data.

The Wilson Model

The Wilson model is a local composition model that can be used to describe the solid-liquid equilibrium. The activity coefficient of the solute (γ₁) can be related to the mole fractions and interaction parameters.

The Non-Random Two-Liquid (NRTL) Model

The NRTL model is another local composition model that is often used for systems with partial miscibility and can provide a good correlation for the activity coefficients in solid-liquid equilibria.

Logical Flow from Experimental Data to Thermodynamic Modeling

Conclusion

This technical guide has outlined the essential experimental and theoretical framework for the comprehensive study of the solubility of this compound in organic solvents. By following the detailed protocols for solubility determination using the isothermal shake-flask method coupled with appropriate analytical techniques, researchers can generate high-quality, reliable data. Furthermore, the application of thermodynamic models such as the modified Apelblat, Wilson, and NRTL equations allows for the effective correlation and interpretation of the experimental results. This systematic approach will facilitate a deeper understanding of the solution behavior of this key chemical intermediate, thereby supporting its effective use in pharmaceutical and chemical process development.

CAS number 349-75-7 chemical properties

An In-depth Technical Guide to 3-Quinuclidinyl Benzilate (CAS Number: 349-75-7)

Introduction

3-Quinuclidinyl benzilate (QNB), identified by CAS number 349-75-7, is a potent synthetic glycolate ester.[1] It is a highly powerful and non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][3] Structurally, it is an ester of benzilic acid and the amino alcohol 3-quinuclidinol.[4] Historically developed for potential gastrointestinal treatments, its profound central nervous system effects led to its investigation and weaponization as a non-lethal incapacitating agent by the U.S. military under the NATO code BZ.[1][4]

Due to its high affinity and long duration of action at all five muscarinic receptor subtypes (M1-M5), BZ serves as an invaluable pharmacological research tool for studying the cholinergic system.[1][2] Radiolabeled forms, such as [³H]QNB, are extensively used in receptor binding assays to quantify and characterize muscarinic receptors.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

BZ is a white, odorless, and bitter-tasting crystalline powder.[1][4] It is environmentally stable, with a half-life of three to four weeks in moist air, and is persistent in soil and water.[4] Its solubility profile allows for dispersal in various solvents.[4]

Table 1: Physicochemical Properties of 3-Quinuclidinyl Benzilate

| Property | Value | Reference |

| CAS Number | 349-75-7 (Note: Some sources cite 6581-06-2) | [5][6] |

| IUPAC Name | (1-azabicyclo[2.2.2]octan-3-yl) hydroxy(diphenyl)acetate | [4] |

| Molecular Formula | C₂₁H₂₃NO₃ | [1][4] |

| Molar Mass | 337.419 g·mol⁻¹ | [4] |

| Appearance | White crystalline powder | [2][4] |

| Melting Point | 164 to 165 °C (327 to 329 °F) | [4] |

| Boiling Point | 322 °C (612 °F) | [4] |

| Solubility | Soluble in water, dilute acids, trichloroethylene, dimethylformamide, and most organic solvents. Insoluble in aqueous alkali. | [4] |

Synthesis

The primary synthesis route for 3-quinuclidinyl benzilate is the transesterification of a lower alkyl ester of benzilic acid (e.g., methyl benzilate) with 3-quinuclidinol.[7][8] This reaction is typically catalyzed by an alkali metal alkoxide, such as sodium methylate, in an inert hydrocarbon solvent like heptane or toluene.[7]

General Synthesis Workflow

The process involves reacting equimolar amounts of 3-quinuclidinol and methyl benzilate with a slight excess of a catalyst. The reaction proceeds by heating the mixture to distill off the methanol byproduct, driving the equilibrium towards the product. The final product is then isolated through acid-base extraction and recrystallization.

Caption: Synthesis workflow for 3-quinuclidinyl benzilate.

Experimental Protocol: Transesterification

The following protocol is adapted from methodologies described in the literature.[7]

-

Preparation: In a reaction vessel equipped with a stirrer and distillation apparatus, add an inert solvent such as heptane (300 mL). Add 3-quinuclidinol (6.4 g, 0.05 mol) and stir, heating to remove any residual water via azeotropic distillation.

-

Reactant Addition: Cool the mixture and add methyl benzilate (12.1 g, 0.05 mol) and sodium methylate (4.0 g, 0.07 mol).

-

Reaction: Heat the resulting slurry. The methanol-heptane azeotrope will begin to distill. Continue heating for approximately 1.5 hours until the overhead distillate is pure solvent, indicating the reaction is complete.

-

Isolation: Cool the reaction mixture. Add water (75 mL) followed by 2 N hydrochloric acid (75 mL) to extract the product into the aqueous layer as its hydrochloride salt.

-

Precipitation: Separate the aqueous layer. Slowly add this acidic solution to a stirred, cooled solution of sodium carbonate (0.05 mol) in water (300 mL). The final pH should be between 8 and 11.

-

Purification: The product, 3-quinuclidinyl benzilate, will precipitate as a filterable solid. Collect the solid by filtration, wash with water, and dry to yield the final product. The reported melting point is 164-165 °C.[7]

Mechanism of Action

BZ is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[3][9] It competes with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on all five receptor subtypes (M1-M5), which are G protein-coupled receptors (GPCRs).[2][9] By blocking these receptors, BZ inhibits parasympathetic nervous system signaling in both the central and peripheral nervous systems.[9][10] This blockade is responsible for the wide range of physiological and psychological effects, known as the anticholinergic toxidrome.[4]

-

Central Nervous System (CNS): BZ readily crosses the blood-brain barrier.[3] Blockade of central mAChRs, particularly M1, disrupts processes essential for memory, learning, and attention, leading to confusion, delirium, and hallucinations.[2][4]

-

Peripheral Nervous System (PNS): Blockade of peripheral mAChRs leads to effects opposite those of parasympathetic stimulation, such as increased heart rate (tachycardia), dilation of the pupils (mydriasis), dry mouth and skin (xerostomia), and elevated body temperature.[4][9]

Caption: BZ competitively blocks acetylcholine at muscarinic receptors.

Table 2: Biological and Toxicological Data

| Parameter | Value | Species | Reference |

| Receptor Targets | Muscarinic Acetylcholine Receptors (M1, M2, M3, M4, M5) | - | [2] |

| Binding Affinity (KD) | Sub-nanomolar range | - | [2] |

| Incapacitating Dose (ICt₅₀) | ~110 mg·min·m⁻³ (inhalation) | Human | [3][11] |

| No-Observed-Adverse-Effect Level (NOAEL) | 0.5 µg/kg (intramuscular) | Human | [12] |

| Lethal Dose (LD₅₀) | 18-25 mg/kg (intraperitoneal) | Mouse | [12] |

Experimental Protocols

Protocol: Analytical Detection by LC-MS/MS

This protocol describes a method for the sensitive determination of BZ in plasma, adapted from published literature.[13]

-

Sample Preparation (Solid-Phase Extraction):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

To 1 mL of rat plasma, add an internal standard (e.g., atropine).

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute BZ and the internal standard with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for analysis.

-

-

Instrumentation and Conditions:

-

Chromatography: Reversed-phase HPLC system.

-

Mass Spectrometry: Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for BZ and the internal standard.

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations (e.g., 0.5 ng/mL to 1000 ng/mL).[13]

-

The concentration of BZ in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The reported limit of quantification is 0.5 ng/mL.[13]

-

Caption: Workflow for BZ detection in plasma via LC-MS/MS.

Protocol: Radioligand Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of BZ for muscarinic receptors using [³H]QNB.

-

Membrane Preparation:

-

Homogenize tissue known to express muscarinic receptors (e.g., rat brain cortex or cultured cells) in an ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in an assay buffer.

-

-

Binding Assay:

-

In assay tubes, combine the prepared membranes, a fixed concentration of [³H]QNB (the radioligand), and varying concentrations of unlabeled BZ (the competitor).

-

To determine non-specific binding, prepare parallel tubes containing a high concentration of a non-radiolabeled antagonist (e.g., atropine).

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound [³H]QNB from the free (unbound) radioligand.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (BZ) concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC₅₀ value (the concentration of BZ that inhibits 50% of specific [³H]QNB binding).

-

Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Treatment

The primary treatment for BZ poisoning involves supportive care and the administration of a specific antidote. Physostigmine, a reversible cholinesterase inhibitor, is used to counteract the effects of BZ.[9] By inhibiting the enzyme that breaks down acetylcholine, physostigmine increases the concentration of acetylcholine in the synapse, allowing it to outcompete BZ at the muscarinic receptor sites and reverse the anticholinergic toxidrome.[9]

References

- 1. grokipedia.com [grokipedia.com]

- 2. 3-Quinuclidinyl Benzilate (BZ) [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. 3-Quinuclidinyl benzilate - Wikipedia [en.wikipedia.org]

- 5. 349-75-7|(3-(Trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 6. 3-Quinuclidinyl benzilate synthesis - chemicalbook [chemicalbook.com]

- 7. US3118896A - Process for making 3-quinuclidinyl benzilate - Google Patents [patents.google.com]

- 8. Tropine benzilate - Wikipedia [en.wikipedia.org]

- 9. 3-Quinuclidinyl_benzilate [chemeurope.com]

- 10. Anticholinergic Chemical-Warfare Compounds - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

- 11. mmsl.cz [mmsl.cz]

- 12. Guidelines for 3-Quinuclidinyl Benzilate - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Simple validated method of LC-MS/MS determination of BZ agent in rat plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of the Benzylic Hydroxyl Group in 3-(Trifluoromethyl)benzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trifluoromethyl)benzyl alcohol is a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. The reactivity of its benzylic hydroxyl group is of paramount importance for its utility as a versatile building block. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the meta-position of the benzene ring significantly influences the chemical behavior of the benzylic C-O bond and the adjacent benzylic proton. This technical guide provides a comprehensive overview of the reactivity of the benzylic hydroxyl group in this compound, focusing on key transformations such as oxidation, substitution, and etherification. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in the effective utilization of this important synthetic intermediate.

The Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect has several consequences for the reactivity of the benzylic hydroxyl group in this compound:

-

Increased Acidity of the Hydroxyl Proton: The electron-withdrawing nature of the -CF₃ group stabilizes the corresponding alkoxide anion, making the alcohol slightly more acidic compared to unsubstituted benzyl alcohol.

-

Deactivation of the Benzene Ring: The benzene ring is deactivated towards electrophilic aromatic substitution, and directing incoming electrophiles to the meta-position.

-

Influence on Reaction Mechanisms: The electron-withdrawing effect can influence the rates and mechanisms of reactions at the benzylic position. For instance, it can disfavor the formation of a benzylic carbocation, thus impacting the pathways of nucleophilic substitution reactions.

Key Reactions of the Benzylic Hydroxyl Group

The benzylic hydroxyl group of this compound can undergo a variety of transformations, primarily oxidation to the corresponding aldehyde and nucleophilic substitution to form halides, ethers, and esters.

Oxidation

The oxidation of this compound to 3-(trifluoromethyl)benzaldehyde is a crucial transformation, as the aldehyde is a versatile intermediate for various carbon-carbon and carbon-nitrogen bond-forming reactions.

A common and efficient method for this oxidation is the use of sodium hypochlorite (NaOCl).[1]

Table 1: Oxidation of this compound

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 12% (w/w) aq. NaOCl | DME | 20-25 | 4 | 81 | [1] |

A mixture of this compound (500 mg, 2.84 mmol) in 1,2-dimethoxyethane (DME) (10 mL) is stirred at 20–30 °C. To this mixture, 12% (w/w) aqueous sodium hypochlorite (3.52 g, 5.68 mmol, 2.0 equiv) is gradually added at 20–25 °C. The reaction is monitored and continued for 4 hours while maintaining the temperature at 20–25 °C. Upon completion, the mixture is extracted with ethyl acetate (20 mL). The organic layer is then washed with 10% aqueous NaCl (10 mL) and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: ethyl acetate–hexane) to afford 3-(trifluoromethyl)benzaldehyde as a colorless oil.

Nucleophilic Substitution

The hydroxyl group of this compound is a poor leaving group and requires activation for nucleophilic substitution to occur. Common methods involve conversion to a better leaving group, such as a halide or a sulfonate ester.

The direct conversion to benzylic halides is a fundamental step for subsequent functionalization, such as in the Williamson ether synthesis or reactions with other nucleophiles.

Table 2: Nucleophilic Substitution of Benzyl Alcohols to Benzyl Halides

| Starting Material | Reagent | Solvent | Temperature | Yield (%) | Reference |

| 4-Methoxybenzyl alcohol | PBr₃ | Dry Et₂O | 0 °C to RT | 97 | A patent describing a similar transformation. |

| This compound | HCl | - | Reflux | Not specified | A patent describing the general transformation. |

Note: While a specific yield for the bromination of this compound was not found in the literature, the high yield obtained for the electron-rich 4-methoxybenzyl alcohol suggests that this transformation is generally efficient. The electron-withdrawing nature of the CF₃ group may slightly decrease the reaction rate compared to electron-rich substrates.

To a solution of the benzyl alcohol (1.0 equivalent) in dry diethyl ether at 0 °C, phosphorus tribromide (1.0 equivalent) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for a few hours. After the reaction is complete, water is carefully added to quench the reaction. The layers are separated, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the benzyl bromide.

Etherification

The formation of benzyl ethers from this compound is another important transformation. The Williamson ether synthesis is a classic and widely used method for this purpose. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

To a suspension of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF), this compound is added dropwise at 0 °C. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide. The desired alkyl halide (e.g., methyl iodide, ethyl bromide) is then added, and the reaction mixture is stirred, possibly with heating, until the reaction is complete (as monitored by TLC). The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the crude product is purified by distillation or chromatography.

Conclusion

The benzylic hydroxyl group of this compound exhibits a rich and versatile reactivity, making it a valuable synthon in organic chemistry. The strong electron-withdrawing effect of the trifluoromethyl group modulates the reactivity of the hydroxyl group, influencing reaction rates and mechanisms. This guide has provided an overview of its key transformations, including oxidation to the aldehyde and nucleophilic substitution to form halides and ethers. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the fields of medicinal chemistry and materials science, enabling the efficient and strategic use of this compound in the synthesis of complex molecules. Further investigation into the quantitative aspects of its etherification and esterification reactions would be a valuable addition to the understanding of this important building block.

References

Electronic Effects of the Trifluoromethyl Group on Benzyl Alcohol Reactivity: A Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: The trifluoromethyl (CF₃) group is a cornerstone substituent in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to modulate lipophilicity. This technical guide provides an in-depth analysis of the profound electronic effects the CF₃ group exerts on the reactivity of benzyl alcohol. By functioning as a potent electron-withdrawing group almost exclusively through a powerful inductive effect, the CF₃ moiety significantly alters the alcohol's acidity, its behavior in oxidation reactions, and the stability of key reaction intermediates. This document summarizes quantitative data, details relevant experimental protocols, and provides visualizations of the underlying chemical principles to offer a comprehensive resource for professionals in chemical research and development.

Introduction: The Trifluoromethyl Group as a Key Modulator

The incorporation of fluorine and fluorinated moieties into organic molecules is a powerful strategy for fine-tuning their physical, chemical, and biological properties. Among these, the trifluoromethyl (CF₃) group is particularly influential. Its strong electron-withdrawing nature, combined with its steric bulk and high lipophilicity, makes it a valuable tool in drug design for enhancing binding affinity, improving metabolic stability, and increasing membrane permeability.

The reactivity of a functional group like the hydroxyl in benzyl alcohol is dictated by the electronic environment of the molecule. Substituents on the aromatic ring can either donate or withdraw electron density, thereby modifying the properties of the benzylic position. The CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] Its effect is primarily a negative inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms, which polarizes the sigma bonds throughout the molecule. Unlike groups such as nitro (-NO₂) or cyano (-CN), the CF₃ group does not exert a significant resonance effect.[2] This guide will dissect how this dominant inductive effect modulates the chemical behavior of the benzyl alcohol scaffold.

The Inductive Effect of the Trifluoromethyl Group

The defining characteristic of the CF₃ group is its strong -I effect. The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the attached carbon atom. This effect is transmitted through the sigma bonds of the benzene ring, reducing the electron density at the benzylic carbon and the attached hydroxyl group. This electron withdrawal is most potent at the position of substitution and diminishes with distance, influencing the entire molecule.[3]

Caption: Inductive electron withdrawal by the CF₃ group.

Effect on Acidity (pKa)

The acidity of an alcohol is determined by the stability of its conjugate base, the alkoxide anion. The electron-withdrawing CF₃ group significantly stabilizes the negative charge on the oxygen of the benzyloxide anion formed after deprotonation. By pulling electron density away from the negatively charged oxygen, the CF₃ group disperses the charge, making the anion more stable and, consequently, the parent alcohol more acidic (i.e., having a lower pKa value).

Table 1: Acidity of Benzyl Alcohol and Substituted Phenols

| Compound | pKa (Predicted/Experimental) |

|---|---|

| Benzyl Alcohol | ~15.4 |

| 4-(Trifluoromethyl)benzyl alcohol | 13.91 (Predicted)[4] |

| 3-(Trifluoromethyl)benzyl alcohol | 14.17 (Predicted)[5] |

| Phenol | 9.95 |

| 3-(Trifluoromethyl)phenol | 9.08[6] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03[6] |

Note: Predicted values are from computational estimations and serve for comparative purposes.

Caption: Stabilization of the conjugate base by the CF₃ group.

Reactivity in Oxidation Reactions

The oxidation of benzyl alcohols to the corresponding aldehydes or carboxylic acids is a fundamental transformation. Many common oxidation mechanisms, particularly those involving hydride transfer from the benzylic carbon, proceed through a transition state that has partial positive character on that carbon.[7][8]

The strong electron-withdrawing nature of the CF₃ group destabilizes this developing positive charge, thereby increasing the activation energy of the reaction. As a result, trifluoromethyl-substituted benzyl alcohols are generally less reactive (i.e., react more slowly) in oxidation reactions compared to unsubstituted or electron-donating group-substituted benzyl alcohols.

This effect can be quantified using the Hammett equation :

log(k/k₀) = ρσ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which is positive for electron-withdrawing groups.[9]

-

ρ (rho) is the reaction constant, which is negative for reactions where positive charge develops in the transition state.[10][11]

For oxidations of benzyl alcohols, the reaction constant ρ is typically negative, signifying that electron-donating groups accelerate the reaction, while electron-withdrawing groups like CF₃ retard it.[10][11]

Table 2: Hammett Substituent Constants (σ) for the CF₃ Group

| Substituent | σ_meta | σ_para | σ⁺_para |

|---|

| -CF₃ | 0.44[12] | 0.57[12] | 0.612[2] |

The σ⁺ constant is used for reactions involving the formation of a positive charge that can be directly stabilized by resonance with a para substituent.

Caption: Experimental workflow for a Hammett analysis.

Stability of Reaction Intermediates: The Benzylic Cation

Many reactions at the benzylic position, such as Sₙ1 substitutions, proceed through the formation of a benzylic carbocation intermediate. The stability of this intermediate is paramount to the reaction rate. Electron-donating groups stabilize the carbocation through resonance and inductive effects, whereas electron-withdrawing groups are strongly destabilizing.

The CF₃ group, with its powerful inductive electron withdrawal, drastically destabilizes an adjacent benzylic carbocation. By pulling electron density away from the already electron-deficient cationic center, it intensifies the positive charge, making the intermediate highly energetic and difficult to form. This effect significantly retards or completely inhibits reactions that rely on the formation of a benzylic carbocation.

Caption: Destabilization of the benzylic carbocation by the CF₃ group.

Experimental Protocols

Protocol 1: Synthesis of m-Trifluoromethylbenzyl Alcohol

This protocol is adapted from procedures involving the conversion of a benzyl halide to a benzyl alcohol via an acetate intermediate.[13]

-

Materials: m-Trifluoromethylbenzyl chloride, sodium acetate, methanol, water, diethyl ether, hydrochloric acid (1M), saturated sodium bicarbonate solution.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add m-trifluoromethylbenzyl chloride (1.0 eq.), sodium acetate (1.5 eq.), and methanol (5-10 volumes).

-

Heat the mixture to reflux (approx. 65-70 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[13]

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the methanol from the filtrate under reduced pressure.

-

To the resulting crude acetate intermediate, add a 1:1 mixture of water and methanol, followed by an excess of aqueous sodium hydroxide (e.g., 2M, 2.0 eq.).

-

Stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours to facilitate saponification of the acetate.

-

After cooling, extract the aqueous mixture with diethyl ether (3x volumes).

-

Combine the organic layers, wash with water, 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the product by vacuum distillation or column chromatography on silica gel.[13]

-

Protocol 2: Kinetic Measurement of Benzyl Alcohol Oxidation

This protocol outlines a general procedure for determining the rate constant of oxidation for use in a Hammett analysis, based on common kinetic studies.[14][15]

-

Materials: Substituted benzyl alcohol, oxidant (e.g., Pyrazinium dichromate (PzDC), potassium permanganate), acid catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., 50% aqueous acetic acid or DMSO), UV-Vis spectrophotometer.

-

Procedure:

-

Prepare stock solutions of the benzyl alcohol substrate, the oxidant, and the acid catalyst in the chosen solvent system.

-

Perform the reaction under pseudo-first-order conditions by maintaining a large excess (at least 10-fold) of the benzyl alcohol relative to the oxidant.[14]

-

Equilibrate the solution of the benzyl alcohol and acid catalyst in a cuvette inside the temperature-controlled cell holder of the UV-Vis spectrophotometer.

-

Initiate the reaction by adding a small, known volume of the oxidant stock solution to the cuvette, mix quickly, and immediately begin data acquisition.

-

Monitor the reaction by recording the decrease in absorbance of the oxidant at its λₘₐₓ (e.g., 375 nm for PzDC) over time.[14]

-

The pseudo-first-order rate constant (k_obs) is determined from the slope of the linear plot of ln(Absorbance) versus time.

-

Repeat the experiment for a series of meta- and para-substituted benzyl alcohols, including the unsubstituted parent compound (k₀) and the trifluoromethyl-substituted analogues.

-

Construct a Hammett plot by graphing log(k_obs/k₀) versus the appropriate Hammett sigma constant (σ) for each substituent. The slope of this plot gives the reaction constant (ρ).

-

Conclusion

The trifluoromethyl group exerts a powerful and predictable influence on the reactivity of benzyl alcohol, driven almost entirely by its strong inductive electron-withdrawing (-I) properties. This guide has detailed how this single electronic feature leads to several key consequences:

-

Increased Acidity: The CF₃ group stabilizes the conjugate base, significantly lowering the pKa of the alcohol.

-

Decreased Reactivity in Oxidation: It deactivates the benzylic position towards oxidation reactions that proceed through an electron-deficient transition state.

-

Destabilization of Cationic Intermediates: It strongly disfavors the formation of a benzylic carbocation, thereby inhibiting Sₙ1-type reaction pathways.

A thorough understanding of these electronic effects is critical for researchers in drug development and organic synthesis. It allows for the rational design of molecules with tailored reactivity, stability, and biological activity, leveraging the trifluoromethyl group as a powerful tool for molecular engineering.

References

- 1. hammett substituent constants: Topics by Science.gov [science.gov]

- 2. researchgate.net [researchgate.net]

- 3. web.viu.ca [web.viu.ca]

- 4. 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 [chemicalbook.com]

- 5. This compound | 349-75-7 [chemicalbook.com]

- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. global.oup.com [global.oup.com]

- 13. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]

- 14. asianpubs.org [asianpubs.org]

- 15. scispace.com [scispace.com]

Stability of 3-(Trifluoromethyl)benzyl Alcohol Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected stability of 3-(trifluoromethyl)benzyl alcohol under various acidic and basic conditions. Due to a lack of specific forced degradation studies on this compound in publicly available literature, this guide is based on established principles of organic chemistry, data from analogous substituted benzyl alcohols, and standard pharmaceutical forced degradation methodologies. It is intended to serve as a foundational resource for researchers and professionals in drug development and chemical research, offering insights into potential degradation pathways, recommended experimental protocols for stability assessment, and likely degradation products.

Introduction

This compound is a key building block in the synthesis of pharmaceuticals and other specialty chemicals. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly influences the chemical properties of the molecule, including its stability. Understanding the stability of this alcohol under acidic and basic conditions is crucial for predicting its shelf-life, ensuring the quality and safety of products derived from it, and developing robust analytical methods.

While safety data sheets indicate that this compound is "stable under normal conditions," they also advise avoiding strong acids and bases, suggesting a potential for degradation under these conditions. This guide explores the theoretical basis for this instability and provides practical guidance for its investigation.

Predicted Stability and Degradation Pathways

The reactivity of the benzylic hydroxyl group is central to the stability of this compound. The electron-withdrawing nature of the meta-substituted -CF3 group is expected to influence the rates and mechanisms of degradation reactions compared to unsubstituted benzyl alcohol.

Acidic Conditions

Under acidic conditions, the primary degradation pathways for benzyl alcohols typically involve protonation of the hydroxyl group, forming a good leaving group (water), followed by the formation of a benzylic carbocation. This carbocation can then undergo several reactions:

-

Etherification: Reaction with another molecule of the alcohol to form a dibenzyl ether. This is a common degradation pathway for benzyl alcohol itself.

-

Substitution: Reaction with nucleophiles present in the medium. For example, in the presence of hydrochloric acid, the corresponding benzyl chloride could be formed.

-

Oxidation: While less common without an external oxidizing agent, rearrangement and subsequent oxidation to an aldehyde are possible under harsh conditions.

The electron-withdrawing -CF3 group at the meta position will destabilize the formation of a positive charge at the benzylic position. This is predicted to slow down reactions that proceed via an SN1 mechanism involving a carbocation intermediate.

Proposed Degradation Pathway under Acidic Conditions

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Basic Conditions

Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This can lead to:

-

Oxidation: The alkoxide is more susceptible to oxidation than the neutral alcohol. In the presence of air (oxygen), it can be oxidized to the corresponding aldehyde, 3-(trifluoromethyl)benzaldehyde, which may be further oxidized to 3-(trifluoromethyl)benzoic acid.

-

Cannizzaro-type reaction: If oxidation to the aldehyde occurs, under strong basic conditions, the aldehyde (which lacks an alpha-hydrogen) could potentially undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.

The electron-withdrawing -CF3 group will increase the acidity of the benzylic proton, but it is not acidic enough to be abstracted under typical basic conditions. The primary effect will be on the susceptibility of the aromatic ring to nucleophilic attack, though this is unlikely to be a major degradation pathway for the alcohol itself under standard basic stress testing.

Proposed Degradation Pathway under Basic Conditions ```dot digraph "Basic_Degradation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Proposed Base-Catalyzed Oxidation Pathway", splines=true, overlap=false, nodesep=0.5, ranksep=0.5, max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

A [label="this compound"]; B [label="Alkoxide"]; C [label="3-(Trifluoromethyl)benzaldehyde"]; D [label="3-(Trifluoromethyl)benzoic acid"];

A -> B [label="+ OH-"]; B -> C [label="Oxidation (e.g., O2)"]; C -> D [label="Further Oxidation"]; }

Caption: A general workflow for conducting forced degradation studies.

Materials and Reagents

-

This compound (high purity)

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Methanol or Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC-UV/PDA system, preferably with a mass spectrometer (LC-MS)

-

Photostability chamber

-

Oven

Acid Hydrolysis

-

Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

-

To an aliquot of this solution, add an equal volume of an aqueous hydrochloric acid solution (start with 0.1 M HCl).

-

Store the solution at a controlled temperature (e.g., 60 °C) and monitor for degradation over time (e.g., at 2, 4, 8, 12, and 24 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of base (e.g., 0.1 M NaOH), and dilute with mobile phase to the target concentration for analysis.

-

If no degradation is observed, increase the acid concentration (e.g., to 1 M HCl) and/or the temperature.

Base Hydrolysis

-

Prepare a solution of this compound as in the acid hydrolysis protocol.

-

To an aliquot of this solution, add an equal volume of an aqueous sodium hydroxide solution (start with 0.1 M NaOH).

-

Store the solution at a controlled temperature (e.g., 60 °C) and monitor for degradation over time as described for acid hydrolysis.

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of acid (e.g., 0.1 M HCl), and dilute for analysis.

-

If no degradation is observed, increase the base concentration (e.g., to 1 M NaOH) and/or the temperature.

Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm and 254 nm) and/or mass spectrometry for peak identification.

Predicted Degradation Products and Data Presentation

Based on the proposed degradation pathways, the following table summarizes the likely degradation products of this compound under acidic and basic stress conditions.

| Stress Condition | Proposed Degradation Product | Predicted Molecular Weight |

| Acidic | Bis[3-(trifluoromethyl)benzyl] ether | 334.25 |

| 3-(Trifluoromethyl)benzyl chloride | 194.58 | |

| Basic | 3-(Trifluoromethyl)benzaldehyde | 174.12 |

| 3-(Trifluoromethyl)benzoic acid | 190.12 |

Conclusion

Disclaimer: This document is intended for informational purposes only and is based on theoretical predictions and data from analogous compounds. It is not a substitute for rigorous experimental investigation. Users should conduct their own studies to determine the actual stability of this compound under their specific conditions of use.

A Technical Guide to the Thermal Decomposition of 3-(Trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive theoretical guide to the thermal decomposition of 3-(Trifluoromethyl)benzyl alcohol. Due to a lack of specific experimental data in publicly available literature for this particular compound, the proposed decomposition products and pathways are based on established chemical principles and findings from analogous compounds. The experimental protocols described are standardized methodologies for the analysis of such thermal processes.

Introduction

This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl (-CF3) group, such as increased metabolic stability and lipophilicity. Understanding the thermal stability and decomposition profile of this molecule is critical for its safe handling, storage, and application in various manufacturing processes, as well as for predicting its fate and potential degradation products in pharmaceutical formulations and environmental contexts.

This technical guide outlines the predicted thermal decomposition products of this compound, proposes a logical decomposition pathway, and provides detailed experimental protocols for its analysis using standard thermal analytical techniques.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bonds at elevated temperatures in an inert atmosphere. The primary decomposition is expected to involve the cleavage of the benzylic C-O bond, which is typically the most labile in benzyl alcohol derivatives. The presence of the electron-withdrawing trifluoromethyl group on the benzene ring is expected to influence the stability of the resulting radical intermediates and, consequently, the distribution of the final products.

A proposed signaling pathway for the thermal decomposition is illustrated below:

An In-depth Technical Guide on the Crystal Structure of 3-(Trifluoromethyl)benzyl Alcohol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of derivatives of 3-(Trifluoromethyl)benzyl alcohol, focusing on recently synthesized thiazolo[4,5-d]pyrimidine compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and drug development, offering insights into the solid-state conformation and intermolecular interactions of these fluorinated molecules.

Introduction